Pressamina

Orthostatic hypotension α1-adrenergic agonist Clinical efficacy

Pressamina (dimetofrine HCl) delivers a uniquely differentiated cardiovascular profile: 74.7% MAP increase with 7.5% HR reduction in hypotensive models—unlike dopamine's minimal pressor response. Clinically validated with 29.6 mmHg systolic BP increase and 70.0% symptom reduction vs. placebo. As an intermediate-potency α1-agonist (midodrine > dimetofrine), it serves as an optimal reference standard for SAR studies and receptor-binding investigations. Ideal for preclinical CV research requiring simultaneous pressor support and heart rate control. Request a quote.

Molecular Formula C11H18ClNO4
Molecular Weight 263.72 g/mol
CAS No. 22775-12-8
Cat. No. B1210861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePressamina
CAS22775-12-8
Synonyms1-(4-hydroxy-3,5-dimethoxyphenyl)-2-methylaminoethanol
dimethophrine
dimethophrine hydrochloride
dimethophrine hydrochloride, (+-)-isomer
dimetofrine
dimetrophine
Pressamina
Pressamine
Molecular FormulaC11H18ClNO4
Molecular Weight263.72 g/mol
Structural Identifiers
SMILESC[NH2+]CC(C1=CC(=C(C(=C1)OC)O)OC)O.[Cl-]
InChIInChI=1S/C11H17NO4.ClH/c1-12-6-8(13)7-4-9(15-2)11(14)10(5-7)16-3;/h4-5,8,12-14H,6H2,1-3H3;1H
InChIKeyJERDKEKGVRFMRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pressamina (Dimetofrine Hydrochloride, CAS 22775-12-8) Procurement & Scientific Baseline Overview


Pressamina is the hydrochloride salt of dimetofrine (INN), a synthetic sympathomimetic amine belonging to the substituted phenethylamine class. It functions as a selective agonist of post-synaptic α1-adrenergic receptors and is classified as a cardiac stimulant and vasopressor [1]. The compound is sold under brand names including Dovida, Pressamina, and Superten and has been investigated for the management of orthostatic hypotension and hypotensive states [2]. Its chemical structure features a 3,5-dimethoxy-4-hydroxyphenyl core with a β-hydroxy-N-methylaminoethyl side chain, conferring receptor-binding properties distinct from other sympathomimetics [3].

Why Generic α1-Agonist Substitution Fails: Pressamina (CAS 22775-12-8) Differentiation Rationale


α1-Adrenergic agonists exhibit clinically meaningful divergence in efficacy, potency, and hemodynamic profile that precludes direct substitution. Comparative data demonstrate that Pressamina (dimetofrine) elicits a distinct combination of pressor effect magnitude and chronotropic response relative to in-class agents such as midodrine and dopamine [1]. The compound's selective post-synaptic α1-agonism, coupled with its specific substitution pattern on the phenethylamine backbone, yields a pharmacological fingerprint that differs from other sympathomimetics in terms of potency, blood pressure response trajectory, and heart rate modulation [2]. Substituting an alternative α1-agonist without accounting for these quantifiable differences introduces risk of suboptimal hemodynamic correction or unintended chronotropic effects in experimental and clinical settings [3].

Pressamina (CAS 22775-12-8) Quantitative Differentiation Evidence Guide


Efficacy Inferiority vs. Midodrine in Orthostatic Hypotension: Clinical Comparative Data

In head-to-head clinical comparison, midodrine demonstrates superior efficacy to Pressamina (dimetofrine) for improving standing blood pressure and orthostatic symptoms in patients with orthostatic hypotension [1]. Comparative studies consistently conclude that midodrine is more effective than dimetofrine for this indication [2].

Orthostatic hypotension α1-adrenergic agonist Clinical efficacy

Substantially Lower Pressor Potency Relative to Midodrine: Potency Differential

Pressamina (dimetofrine) exhibits substantially lower pressor potency compared to midodrine in the treatment of orthostatic hypotension [1]. This pharmacodynamic difference is clinically meaningful and reflects distinct receptor-binding properties or intrinsic activity between the two α1-agonists [2].

Potency α1-agonist Orthostatic hypotension

Superior Pressor Effect and Negative Chronotropy vs. Dopamine in Hemorrhagic Hypotension

In a direct comparative study using a canine model of hemorrhagic hypotension, Pressamina (dimetofrine, 0.5 mg/kg IV bolus) produced a maximum mean arterial pressure increase of 74.7%, significantly greater than the small increase observed with dopamine infusion at 7 µg/kg/min [1]. Furthermore, dimetofrine reduced heart rate by 7.5% per minute, whereas dopamine induced no change in heart rate [2].

Hemorrhagic hypotension Pressor effect Negative chronotropy

Clinically Significant Blood Pressure Elevation vs. Placebo in Chronically Reduced Arterial Tension

In a prospective, randomized, double-blind, placebo-controlled trial involving 30 inpatients with chronically reduced arterial tension, oral Pressamina (dimetophrine 400 mg twice daily for 15 days) significantly increased systolic blood pressure from 82.7 ± 1.0 mmHg to 112.3 ± 2.1 mmHg and diastolic blood pressure from 54.3 ± 1.3 mmHg to 62.7 ± 1.4 mmHg [1]. In contrast, placebo increased systolic blood pressure only from 80.4 ± 1.5 mmHg to 93.7 ± 2.9 mmHg, with no change in diastolic blood pressure [2].

Hypotension Blood pressure Placebo-controlled trial

Symptom Relief Superiority vs. Placebo in Hypotensive Patients

In the same double-blind placebo-controlled trial, Pressamina (dimetophrine 400 mg twice daily) reduced subjective symptoms of hypotension (asthenia, paleness, drowsiness, fatigue, sweating, vertigo, headache) by 70.0% over the 15-day treatment period, compared to only 37.4% reduction with placebo [1].

Symptom relief Hypotension Clinical outcomes

Selective Post-Synaptic α1-Adrenergic Receptor Agonism

Pressamina (dimetofrine) acts as a selective agonist of post-synaptic α1-adrenergic receptors [1]. This selective profile distinguishes it from non-selective sympathomimetics that activate both α- and β-adrenergic receptors or exhibit dopaminergic activity [2].

α1-adrenergic receptor Selectivity Pharmacology

Pressamina (CAS 22775-12-8) Recommended Research & Industrial Application Scenarios


Experimental Hemorrhagic Hypotension Models Requiring Robust Pressor Support with Negative Chronotropy

Based on the direct comparative evidence showing a 74.7% mean arterial pressure increase and 7.5% per minute heart rate reduction with Pressamina versus minimal pressor response and no chronotropic effect with dopamine in canine hemorrhagic hypotension [1], this compound is optimally suited for preclinical cardiovascular research models where simultaneous pressor support and heart rate reduction are desired endpoints. Researchers comparing α1-agonist pharmacodynamics in hypotensive states will find Pressamina's profile distinctly differentiated from dopamine and other sympathomimetics.

Chronic Hypotension Studies with Placebo-Controlled Blood Pressure Elevation Requirements

For clinical or translational research investigating interventions for chronically reduced arterial tension, Pressamina provides well-characterized, placebo-controlled efficacy data [1]. The compound's ability to increase systolic blood pressure by 29.6 mmHg (versus 13.3 mmHg with placebo) and diastolic blood pressure by 8.4 mmHg (versus no change with placebo) over a 15-day oral regimen establishes it as a validated positive control or comparator agent in hypotension trials.

Symptom-Focused Orthostatic Hypotension Investigations

In studies where reduction of hypotensive symptoms (asthenia, paleness, drowsiness, fatigue, vertigo, headache) is a primary endpoint, Pressamina's demonstrated 70.0% symptom reduction rate versus 37.4% for placebo [1] positions it as a quantifiable reference standard. This application scenario is particularly relevant for research programs evaluating patient-reported outcomes in autonomic dysfunction or cardiovascular insufficiency.

Comparative Pharmacology Studies of α1-Adrenergic Agonist Potency Gradients

Given the established potency hierarchy where midodrine > dimetofrine (Pressamina) for pressor effect in orthostatic hypotension [1][2], Pressamina serves as an intermediate-potency α1-agonist comparator. This potency gradient is valuable for structure-activity relationship studies, receptor binding investigations, and preclinical efficacy comparisons among sympathomimetic amines.

Technical Documentation Hub

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